

Introduction: Unveiling a Novel Scaffold with a Privileged Pedigree

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Compound of Interest

Compound Name:	2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one
CAS No.:	1342951-71-6
Cat. No.:	B2824437

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In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to a diverse range of biological targets, and the pyrazole and oxazolidinone ring systems are exemplary in this regard.[1][2][3] Pyrazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[4][5] Similarly, the oxazolidinone scaffold is a cornerstone in the development of antibacterial agents and has shown potential in other therapeutic areas.[2][3][6]

This guide introduces a novel hybrid scaffold, **2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one**, which synergistically combines the structural features of these two potent pharmacophores. The absence of extensive prior art on this specific combination presents a unique opportunity for the exploration of new chemical space and the development of compounds with potentially novel mechanisms of action and improved therapeutic profiles.

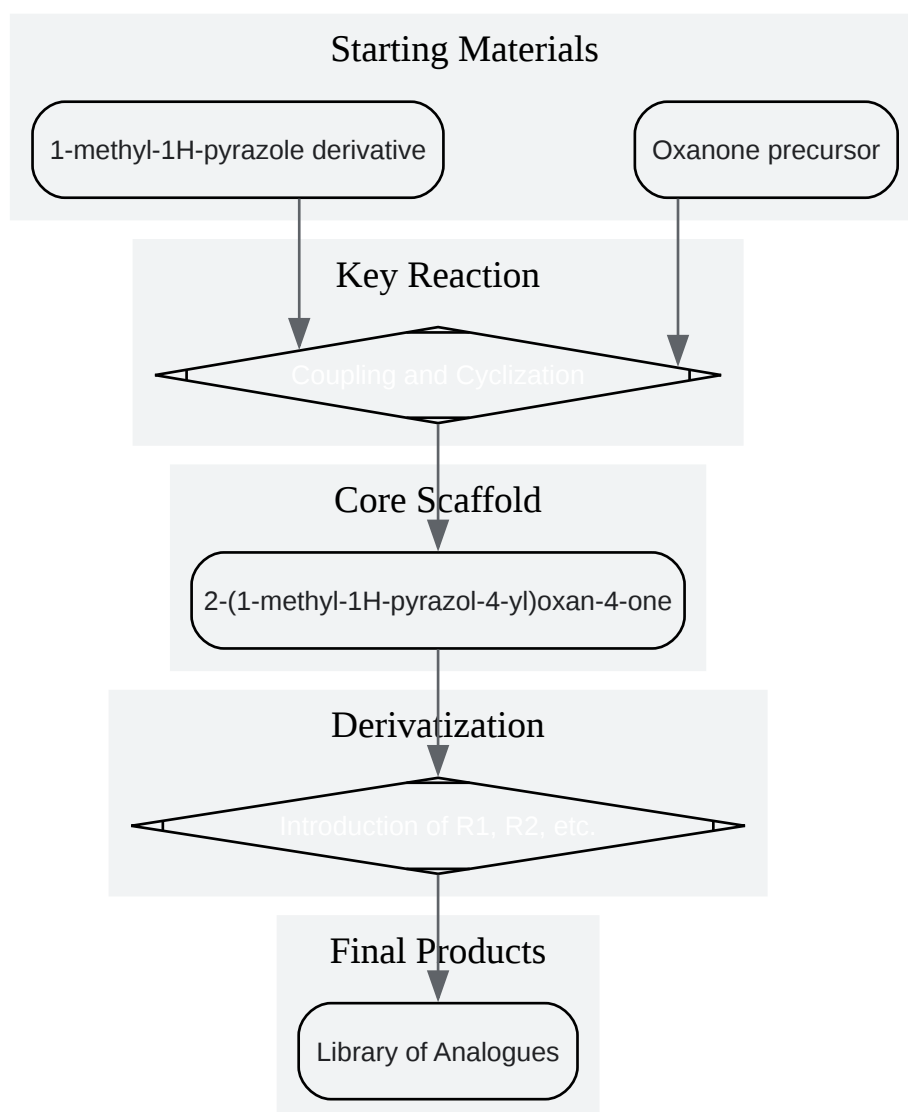
This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising scaffold. We will delve into a proposed synthetic strategy, outline a rational approach to target identification and screening, and provide detailed, field-proven protocols for the biological evaluation of derivatives based on this core structure.

Proposed Synthetic Strategy and Derivative Library Generation

A key advantage of the **2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one** scaffold is its amenability to combinatorial synthesis, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. A plausible and efficient synthetic approach is outlined below.

General Synthetic Workflow

The synthesis of the core scaffold and its derivatives can be envisioned through a multi-step sequence, likely culminating in a cyclization reaction to form the oxanone ring. A potential retrosynthetic analysis suggests that the oxanone ring could be formed via an intramolecular reaction. A forward synthesis could involve the reaction of a pyrazole-containing starting material with a suitable three-carbon component to build the oxanone ring. For derivatization, various substituents can be introduced on both the pyrazole and oxanone rings.



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Caption: Proposed workflow for the synthesis of a library of **2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one** analogues.

Therapeutic Targeting and Screening Cascade

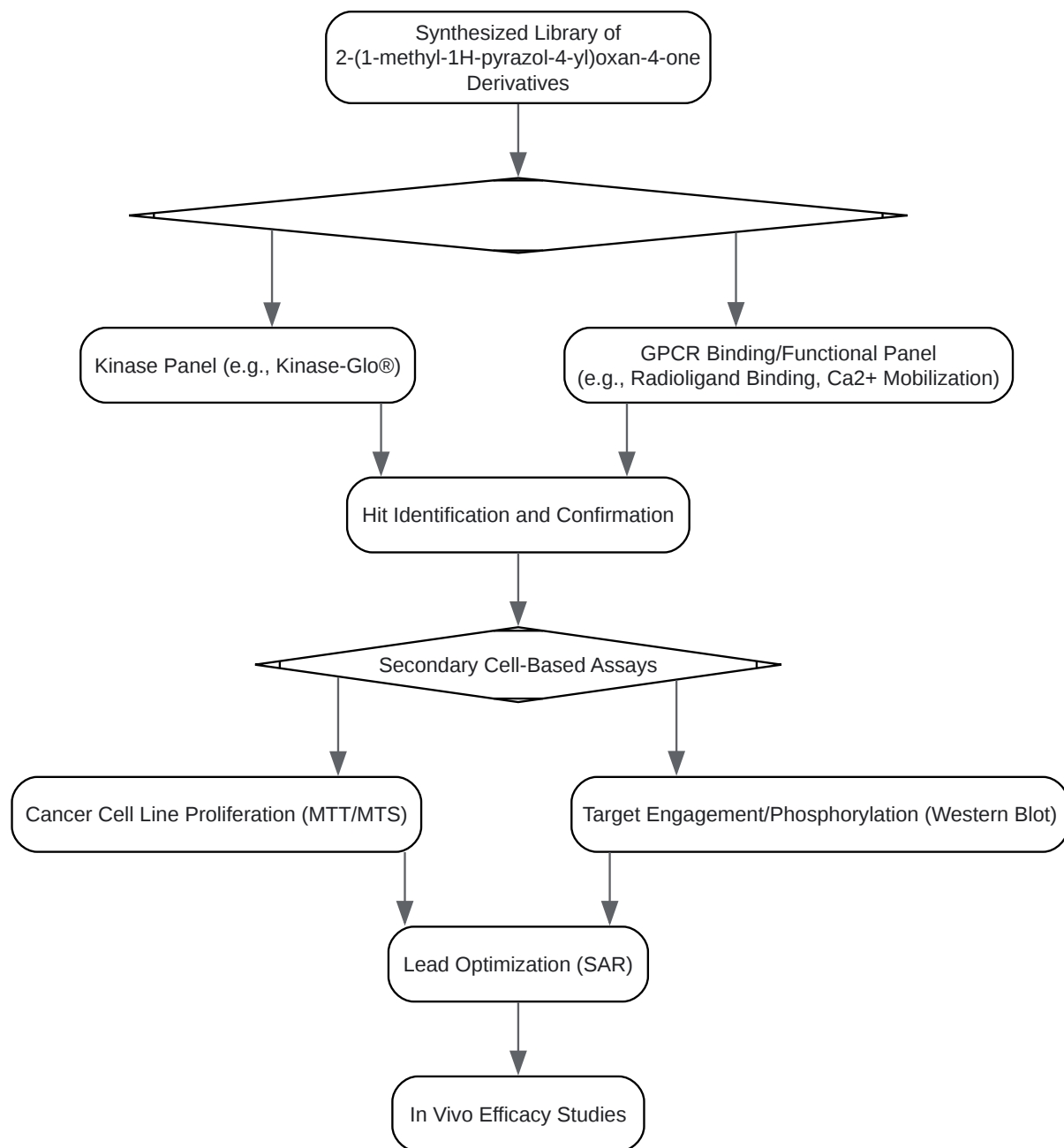
Given the rich pharmacology of pyrazole and oxazolidinone scaffolds, a logical starting point for investigating the therapeutic potential of this novel hybrid is to screen a focused library of its derivatives against well-established drug targets for these individual ring systems. Protein kinases and G-protein coupled receptors (GPCRs) represent two major classes of targets where pyrazole-containing compounds have demonstrated significant activity.[7][8][9]

Primary Screening Targets

- **Protein Kinases:** A significant number of clinically approved and investigational anticancer drugs feature a pyrazole core that targets various protein kinases.[7][9][10] A primary screen against a panel of cancer-relevant kinases would be a high-yield starting point.
- **G-Protein Coupled Receptors (GPCRs):** Pyrazole derivatives have also been identified as modulators of various GPCRs.[11] Screening against a panel of GPCRs involved in neurological and inflammatory disorders is a promising avenue.

Screening Cascade Workflow

A tiered screening approach is recommended to efficiently identify and validate hits from the synthesized library.



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Caption: A tiered screening cascade for the evaluation of novel **2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one** derivatives.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and biological evaluation of compounds derived from the **2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one** scaffold.

Protocol 1: General Synthesis of a Scaffold Derivative

This protocol describes a general method for the synthesis of a derivative of the core scaffold.

Note: This is a hypothetical protocol and would require optimization.

Objective: To synthesize a representative derivative for biological screening.

Materials:

- 1-methyl-1H-pyrazole-4-carbaldehyde
- A suitable three-carbon synthon for the oxanone ring
- Appropriate reagents and solvents
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Step 1: Condensation. React 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable partner to form an intermediate that contains the necessary functionalities for cyclization.
- Step 2: Cyclization. Treat the intermediate from Step 1 with a suitable reagent or catalyst to induce intramolecular cyclization to form the oxanone ring. The Pictet-Spengler reaction is a well-known method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, and an analogous "oxa-Pictet-Spengler" reaction could potentially be adapted for the formation of the oxanone ring.[\[12\]](#)[\[13\]](#)
- Step 3: Derivatization (Optional). The core scaffold can be further modified at various positions to generate a library of analogues.
- Step 4: Purification and Characterization. Purify the final compound using column chromatography or recrystallization. Characterize the structure and purity using standard

analytical techniques (NMR, Mass Spectrometry, HPLC).

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.

Materials:

- Purified recombinant kinase of interest
- Kinase-specific substrate
- Synthesized inhibitor compound
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
- In a 96-well plate, add the kinase, substrate, and inhibitor solution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Incubate for 10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation, which are key indicators of the cytotoxic potential of an anticancer agent.^[14]

Materials:

- Human cancer cell line(s) of interest
- Cell culture medium and supplements (e.g., FBS, antibiotics)
- Synthesized inhibitor compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the synthesized inhibitor compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Protocol 4: GPCR Functional Assay (Calcium Mobilization)

This assay measures changes in intracellular calcium levels upon GPCR activation, which is a common downstream signaling event for many GPCRs.[15][16][17]

Materials:

- A cell line stably expressing the GPCR of interest
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Synthesized test compounds (as potential agonists or antagonists)
- A known agonist for the GPCR of interest
- A fluorescence plate reader with an injection system

Procedure:

- Plate the cells in a black, clear-bottom 96-well plate and allow them to grow to confluence.
- Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

- To test for agonist activity, add varying concentrations of the synthesized compounds to the wells and measure the fluorescence signal over time.
- To test for antagonist activity, pre-incubate the cells with the synthesized compounds before adding a known agonist at its EC50 concentration, and then measure the fluorescence signal.
- Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 5: Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation status of a specific protein within a cell, which can confirm the mechanism of action of a kinase inhibitor.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Cell line of interest
- Synthesized kinase inhibitor
- Lysis buffer containing protease and phosphatase inhibitors
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (one specific for the phosphorylated form of the target protein and one for the total protein)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with the kinase inhibitor for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. It is advisable to avoid milk as a blocking agent as it contains phosphoproteins that can lead to high background.[19][21]
- Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the antibody against the total protein to normalize for protein loading.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade should be systematically organized to facilitate the development of a robust SAR.[22][23][24][25][26] The goal is to understand how different chemical modifications to the scaffold affect its biological activity.

Table 1: Example of an SAR Data Table for Kinase Inhibitors

Compound ID	R1-substituent	R2-substituent	Kinase X IC50 (nM)	Cancer Cell Line Y IC50 (μM)
Scaffold-001	H	H	>10,000	>50
Scaffold-002	4-F-Ph	H	5,200	25
Scaffold-003	4-Cl-Ph	H	2,100	12
Scaffold-004	4-MeO-Ph	H	8,500	45
Scaffold-005	4-Cl-Ph	Me	1,500	8

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

By analyzing the trends in this table, researchers can make informed decisions about the next round of synthesis to improve potency, selectivity, and other drug-like properties. For instance, the hypothetical data above suggests that a chloro-substituent at the R1 position is beneficial for activity, and the addition of a methyl group at R2 further enhances potency.

Conclusion

The **2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one** scaffold represents a novel and promising starting point for the discovery of new therapeutic agents. By leveraging the well-established pharmacological importance of its constituent pyrazole and oxanone rings, and by employing a systematic approach to synthesis and biological evaluation as outlined in this guide, researchers can efficiently explore the potential of this scaffold across a range of therapeutic areas. The provided protocols offer a robust framework for initiating such a drug discovery program, with the ultimate goal of identifying and optimizing new lead compounds for further development.

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